molecular formula C9H21N3 B1583892 Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- CAS No. 29589-40-0

Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-

Cat. No.: B1583892
CAS No.: 29589-40-0
M. Wt: 171.28 g/mol
InChI Key: LPSQYUPNPBUYKQ-UHFFFAOYSA-N
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Description

Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- is a chemical compound with the molecular formula C9H21N3. It is also known by other names such as N,N-dimethyl-2-(4-methyl-1-piperazinyl)ethanamine . This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an ethanamine chain substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- typically involves the reaction of N,N-dimethylethanamine with 4-methylpiperazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

N,N-dimethylethanamine+4-methylpiperazineEthanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-\text{N,N-dimethylethanamine} + \text{4-methylpiperazine} \rightarrow \text{Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-} N,N-dimethylethanamine+4-methylpiperazine→Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-

Industrial Production Methods

In an industrial setting, the production of Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain or the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted ethanamines or piperazines.

Scientific Research Applications

Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of amines with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- can be compared with other similar compounds such as:

    N,N-dimethylethanamine: This compound lacks the piperazine ring and has different chemical properties.

    4-methylpiperazine: This compound lacks the ethanamine chain and has different reactivity.

    N,N-dimethyl-2-(4-methyl-1-piperazinyl)ethanamine: This is a closely related compound with similar structure but different substitution patterns.

The uniqueness of Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- lies in its specific combination of the piperazine ring and the substituted ethanamine chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-N-[(4-methylpiperazin-1-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-4-10(2)9-12-7-5-11(3)6-8-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSQYUPNPBUYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201014882
Record name 1-((Dimethylamino)ethyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201014882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29589-40-0
Record name Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029589400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-((Dimethylamino)ethyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201014882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(dimethylamino)ethyl]-4-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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